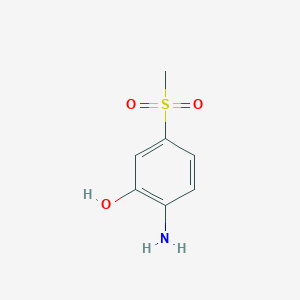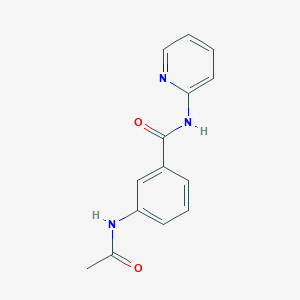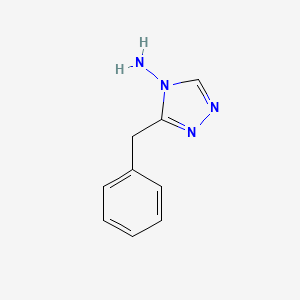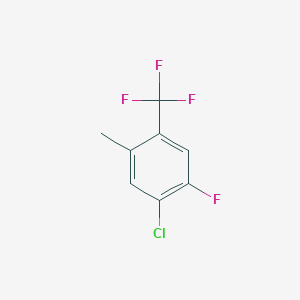
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of aluminum chloride (AlCl3) as a catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Analyse Chemischer Reaktionen
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form simpler hydrocarbons.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling to form more complex organic molecules.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-Chlorobenzotrifluoride: This compound has a similar structure but lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications.
The presence of multiple electron-withdrawing groups in this compound makes it unique and highly reactive in various chemical transformations.
Eigenschaften
CAS-Nummer |
141872-93-7 |
|---|---|
Molekularformel |
C8H5ClF4 |
Molekulargewicht |
212.57 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
PAXRXILBXUGFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


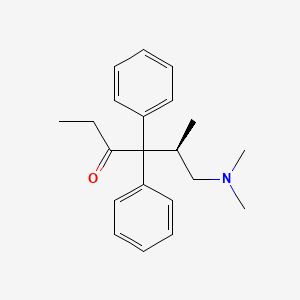
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
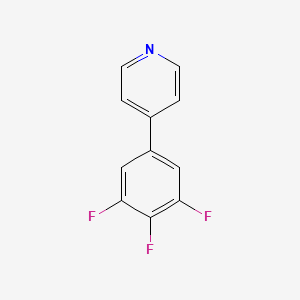
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)
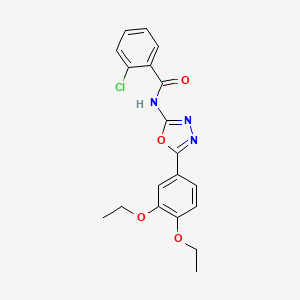
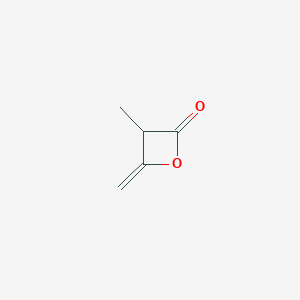
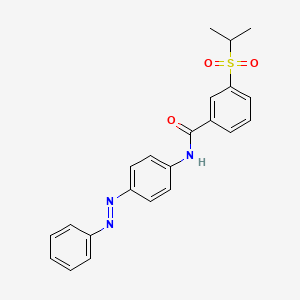
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)

